MD-4251 Achieves Subnanomolar MDM2 Degradation Potency, Surpassing Clinical MDM2 Inhibitors
MD-4251 induces MDM2 degradation in RS4;11 acute leukemia cells with a DC50 of 0.2 nM and a Dmax of 96% within 2 hours, representing a complete and near-instantaneous elimination of the target protein [1]. In contrast, clinical MDM2 inhibitors idasanutlin (RG7388) and navtemadlin (AMG-232) function by binding to MDM2 with IC50 values of 6–30 nM but do not degrade the protein, instead causing its accumulation [2]. The degradation mechanism of MD-4251 results in more robust and sustained p53 activation compared to inhibition alone [1].
| Evidence Dimension | MDM2 Target Engagement |
|---|---|
| Target Compound Data | DC50 = 0.2 nM; Dmax = 96% (RS4;11 cells, 2 h) |
| Comparator Or Baseline | Idasanutlin MDM2 binding IC50 = 6 nM; Navtemadlin MDM2 binding IC50 = 30 nM |
| Quantified Difference | MD-4251 DC50 is 30-fold lower than idasanutlin IC50 and 150-fold lower than navtemadlin IC50 |
| Conditions | RS4;11 acute lymphocytic leukemia cell line; 2-hour treatment |
Why This Matters
For scientific procurement, MD-4251's degradation potency at subnanomolar concentrations enables complete target removal at low doses, reducing off-target effects and improving assay sensitivity in cell-based cancer models.
- [1] Aguilar, A., et al. (2025). MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. Journal of Medicinal Chemistry, 68(13), 13249-13267. View Source
- [2] Tovar, C., et al. (2013). MDM2 Small-Molecule Inhibitor RG7388 (Idasanutlin) Activates p53, Induces Apoptosis, and Regresses Tumor Xenografts. Cancer Research, 73(8_Supplement), 2945. View Source
